molecular formula C8H6Br2F2O B12084492 1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene

1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene

Cat. No.: B12084492
M. Wt: 315.94 g/mol
InChI Key: JEJAVKXAMOUCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene: is a chemical compound with the molecular formula CHBrFO. It consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.

  • The compound’s structure features two bromine atoms at positions 1 and 3, a difluoromethyl group (CF2) at position 5, and a methoxy group (OCH3) at position 2.
  • It is used in various applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the bromination of 2-methoxybenzene (anisole) using bromine or a brominating agent. The difluoromethyl group can then be introduced via a separate reaction.

      Reaction Conditions:

      Industrial Production: Industrial-scale production methods may vary, but the compound can be synthesized efficiently using established protocols.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution due to its aromatic ring.

      Common Reagents: Bromine, Lewis acids, and difluorocarbene precursors are commonly used.

      Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield different positional isomers.

  • Scientific Research Applications

      Chemistry: It serves as a building block for more complex molecules, especially those requiring halogenated and methoxy-substituted benzene rings.

      Biology: Researchers explore its interactions with biological systems, such as receptor binding studies.

      Medicine: Investigations into potential pharmaceutical applications, although specific drugs based on this compound are not widely known.

      Industry: Used in the synthesis of specialty chemicals and materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance:
      • In drug development, it may interact with specific protein targets.
      • In materials science, it could influence polymer properties.
    • Further research is needed to elucidate precise mechanisms.
  • Comparison with Similar Compounds

    Remember that ongoing research may reveal additional applications and insights into this compound

    Properties

    Molecular Formula

    C8H6Br2F2O

    Molecular Weight

    315.94 g/mol

    IUPAC Name

    1,3-dibromo-5-(difluoromethyl)-2-methoxybenzene

    InChI

    InChI=1S/C8H6Br2F2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3

    InChI Key

    JEJAVKXAMOUCPE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1Br)C(F)F)Br

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.